4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Description

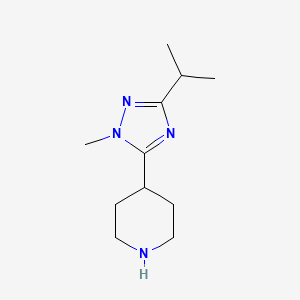

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1343384-62-2) is a heterocyclic compound featuring a piperidine ring linked to a substituted 1,2,4-triazole moiety. Its molecular formula is C₁₁H₂₀N₄, with a molar mass of 208.3 g/mol . The structure comprises a 1-methyl-3-isopropyl-1,2,4-triazole group attached at the 4-position of the piperidine ring. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in central nervous system (CNS) and antimicrobial drug discovery.

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C11H20N4/c1-8(2)10-13-11(15(3)14-10)9-4-6-12-7-5-9/h8-9,12H,4-7H2,1-3H3 |

InChI Key |

VMCPHVLBDIBLQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=N1)C2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne. The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming various cyclic structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

Medicine: Due to its structural similarity to other bioactive molecules, it has potential applications in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The piperidine ring can interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

Positional Isomerism :

- The positional isomer 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1341697-61-7) differs only in the attachment site of the triazole group (2-position vs. 4-position on the piperidine ring). This alters steric accessibility and may impact receptor binding in pharmacological applications .

Heterocycle Substitution :

- Replacement of the triazole core with 1,2,4-oxadiazole (e.g., 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine) introduces differences in electronic properties and hydrogen-bonding capacity. Oxadiazoles generally exhibit higher metabolic stability but reduced basicity compared to triazoles .

Isobutyl substitution (as in 4-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine) increases hydrophobicity, which may improve blood-brain barrier penetration in CNS-targeting compounds .

Complex Hybrid Structures :

- The compound 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (CAS: GSK1292263) demonstrates how extended aromatic systems (e.g., pyridine and methylsulfonylphenyl groups) enhance molecular weight and complexity, likely improving target specificity but reducing synthetic accessibility .

Pharmacological and Physicochemical Implications

- Lipophilicity : The isopropyl and isobutyl substituents in triazole derivatives contribute to higher logP values compared to cyclopropyl or fluorophenyl analogs, favoring membrane permeability .

- Metabolic Stability : Oxadiazole-containing analogs (e.g., ) resist oxidative degradation better than triazoles, making them favorable for oral drug formulations.

- Solubility : The dihydrochloride salt form of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine enhances aqueous solubility, addressing a common limitation in piperidine-based compounds .

Biological Activity

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C12H16N4

- Molecular Weight : 216.28 g/mol

- CAS Number : 1342031-34-8

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The triazole moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Key Mechanisms:

- Inhibition of Phosphoinositide 3-Kinase (PI3K) :

- Antimicrobial Activity :

Efficacy in In Vitro Studies

A series of studies have evaluated the efficacy of this compound against different biological targets:

| Target | IC50 (µM) | Comments |

|---|---|---|

| PI3K Inhibition | 0.5 | Strong inhibition observed in cell lines |

| Antibacterial Activity | 0.15 | Effective against Staphylococcus aureus |

| Antifungal Activity | 0.25 | Comparable to standard antifungal agents |

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Cancer Treatment :

- Infection Management :

Q & A

Q. Key Considerations :

- Purity of intermediates (monitored via HPLC or TLC).

- Use of protecting groups (e.g., Boc for piperidine) to prevent side reactions .

Basic: How is the compound characterized structurally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL () is commonly used for refinement, particularly for handling twinned or high-resolution data .

- NMR spectroscopy :

- 1H/13C NMR : Confirms substitution patterns (e.g., isopropyl methyl groups at δ ~1.2–1.4 ppm) and piperidine chair conformation .

- 2D experiments (COSY, HSQC) : Assigns coupling between triazole and piperidine protons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C11H19N4, [M+H]+ = 207.1615) .

Basic: What are the primary biological targets and screening assays?

Methodological Answer:

- Enzyme inhibition assays :

- CYP450 isoforms : Tested via fluorometric or LC-MS-based assays to evaluate metabolic stability .

- Kinase/receptor binding : Radioligand displacement assays (e.g., TR-FRET) to measure IC50 values .

- Antimicrobial activity :

- MIC determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity (MTT assay) : Screened against cancer cell lines (e.g., MCF-7, HeLa) with EC50 calculations .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Modify substituents :

- Triazole position : Compare 3-isopropyl vs. 3-ethyl groups for steric/electronic effects on target binding .

- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -F) to modulate basicity and membrane permeability .

- Computational modeling :

- Molecular docking (AutoDock) : Predict binding poses with enzymes (e.g., fungal CYP51) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. Example SAR Table :

| Substituent (R) | LogP | IC50 (CYP51, nM) | Solubility (µg/mL) |

|---|---|---|---|

| Isopropyl | 2.1 | 45 ± 3.2 | 12.5 |

| Ethyl | 1.8 | 68 ± 4.1 | 18.9 |

| Cyclopropyl | 2.4 | 32 ± 2.7 | 8.3 |

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data from merohedral twins .

- Disorder modeling : Apply PART/SUMP restraints for flexible isopropyl groups .

- Validation tools :

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

- Assay standardization :

- Control compounds : Include reference inhibitors (e.g., fluconazole for antifungal assays) .

- Buffer/pH optimization : Test activity in physiological vs. non-physiological conditions (e.g., pH 7.4 vs. 5.5) .

- Orthogonal assays :

- SPR vs. ITC : Compare binding kinetics (SPR) with thermodynamic profiles (ITC) to confirm target engagement .

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .

Advanced: What strategies improve metabolic stability in vivo?

Methodological Answer:

- Isotopic labeling (2H/13C) : Track metabolites via LC-MS to identify vulnerable sites (e.g., triazole N-methyl oxidation) .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

- CYP inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

Advanced: How to optimize solubility without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.